2-Diethoxyphosphorylethanol
Description
2-Diethoxyphosphorylethanol is a phosphonate ester characterized by a diethoxyphosphoryl group (-PO(OEt)₂) attached to an ethanol backbone. It serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and flame retardants. The compound is synthesized via nucleophilic substitution reactions, such as the Michaelis-Arbuzov reaction, where triethylphosphite reacts with halogenated precursors under thermal conditions . Its stability against hydrolysis, due to the direct carbon-phosphorus bond, makes it advantageous in applications requiring prolonged chemical integrity.
Properties
IUPAC Name |
2-diethoxyphosphorylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-3-9-11(8,6-5-7)10-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHZVHYFQSELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310016 | |
| Record name | diethyl 2-hydroxyethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39997-40-5 | |
| Record name | NSC221271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-hydroxyethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (2-hydroxyethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diethoxyphosphorylethanol can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Diethoxyphosphorylethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Diethoxyphosphorylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Diethoxyphosphorylethanol exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions are crucial in regulating enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 2-Diethoxyphosphorylethanol and analogous compounds:
Key Observations :
- Phosphonate vs. Phosphate Esters: Unlike phosphate esters (e.g., 2-Ethylhexyl diphenyl phosphate), phosphonates like this compound exhibit greater hydrolytic stability due to the C-P bond, making them suitable for harsh environments .
- Biological Relevance: Phosphatidylethanolamines (PEs) such as PE(12:0/12:0) feature glycerol backbones and fatty acid chains, enabling membrane fluidity modulation. In contrast, this compound lacks biological compatibility due to its synthetic ethanol backbone .
Reactivity Differences :
- Fluoridated analogs like 2-Ethylhexyl methylphosphonofluoridate exhibit high neurotoxicity due to fluorine’s electronegativity, whereas this compound is less hazardous .
Physicochemical Properties
| Property | This compound | PE(12:0/12:0) | 2-Ethylhexyl diphenyl phosphate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~228 (estimated) | 622.84 | 362.36 |
| Solubility | Polar solvents (e.g., DCM) | Chloroform | Non-polar solvents (e.g., hexane) |
| Hydrolytic Stability | High | Moderate | Low |
| Melting Point | Not reported | 45–50°C | -20°C (liquid) |
Notes:
- The hydrophobicity of 2-Ethylhexyl diphenyl phosphate makes it ideal for plasticizing polymers, while this compound’s polarity suits it for chromatographic purification .
Biological Activity
2-Diethoxyphosphorylethanol (CAS No. 39997-40-5) is an organic compound characterized by a phosphoryl group attached to an ethanol backbone. Its unique structure imparts distinct chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula: C6H15O4P
- Molecular Weight: 182.15 g/mol
Synthesis Methods
This compound can be synthesized through several methods, with one common approach involving the reaction of diethyl phosphite with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
- Reduction: Formation of primary alcohols using reducing agents such as lithium aluminum hydride.
- Substitution: Replacement of the hydroxyl group with other functional groups through reactions with halogenating agents.
This compound's biological activity is primarily attributed to its phosphoryl group, which can participate in phosphorylation and dephosphorylation processes. These interactions are crucial for regulating enzyme activity and signal transduction pathways in various biochemical processes.
Applications in Research and Medicine
- Biochemical Pathways: Investigated for its potential role in modulating enzyme mechanisms and metabolic pathways.
- Therapeutic Applications: Explored as an intermediate in the synthesis of pharmaceuticals due to its ability to influence biological systems .
Case Studies and Research Findings
- Antiviral Activity:
-
Enzyme Inhibition:
- Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in diseases where these enzymes are dysregulated.
- Toxicological Assessments:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Diethyl Phosphite | Lacks ethanol backbone | Primarily used as a reagent |
| Ethylene Glycol | Hydroxyl groups only | Limited biological activity |
| Phosphorylethanolamine | Contains both phosphoryl and ethanol groups | Involved in various biochemical processes |
This compound is unique due to its combination of a phosphoryl group and an ethanol backbone, which enhances its reactivity and potential applications in organic synthesis and biochemical research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
